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2-Propenal, 3-phenylamino- - 25299-39-2

2-Propenal, 3-phenylamino-

Catalog Number: EVT-8035579
CAS Number: 25299-39-2
Molecular Formula: C9H9NO
Molecular Weight: 147.17 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Classification

2-Propenal, 3-phenylamino- is classified as an α,β-unsaturated aldehyde. This classification is significant due to its reactivity patterns, particularly in nucleophilic addition reactions and its ability to participate in various chemical transformations.

Synthesis Analysis

The synthesis of 2-Propenal, 3-phenylamino- typically involves the reaction of cinnamaldehyde with aniline under acidic conditions. The general reaction pathway can be summarized as follows:

  1. Formation of Imine Intermediate: Cinnamaldehyde reacts with aniline to form an imine intermediate.
  2. Reduction: This imine can then be reduced to yield the desired product.

Reaction Conditions

  • Catalysts: Commonly used catalysts include hydrochloric acid or sulfuric acid.
  • Temperature: The reaction is generally conducted at elevated temperatures to ensure complete conversion.

In industrial settings, continuous flow reactors are often employed to scale up production, allowing for better control over reaction conditions and improving yield and purity through advanced purification techniques such as distillation and recrystallization.

Molecular Structure Analysis

The molecular structure of 2-Propenal, 3-phenylamino- features a phenyl group attached to the nitrogen atom of the amino group and an aldehyde functional group. The structural representation can be described as follows:

  • Molecular Formula: C9H9NOC_9H_9NO
  • Molecular Weight: Approximately 159.17g mol159.17\,\text{g mol}

The compound exhibits a planar structure due to the conjugation between the double bond and the carbonyl group, which allows for resonance stabilization. Its geometry is crucial for its reactivity in chemical reactions.

Structural Data

  • IUPAC Name: 3-phenylaminopropenal
  • InChIKey: KJPRLNWUNMBNBZ-UHFFFAOYSA-N
Chemical Reactions Analysis

2-Propenal, 3-phenylamino- undergoes several types of chemical reactions:

  1. Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones using oxidizing agents such as potassium permanganate or chromium trioxide.
  2. Reduction: Reduction reactions can convert the aldehyde group into alcohols or amines using reducing agents like sodium borohydride or lithium aluminum hydride.
  3. Substitution Reactions: The phenylamino group can participate in nucleophilic substitution reactions, leading to various derivatives depending on the reagents employed.

Common Reagents and Conditions

  • Oxidation Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).
  • Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
  • Substitution Agents: Halogens and alkylating agents.
Mechanism of Action

The mechanism of action for 2-Propenal, 3-phenylamino- primarily involves its interaction with biological targets at the molecular level:

  1. Covalent Bond Formation: The compound can form covalent bonds with nucleophilic sites on proteins and enzymes, modulating their activity.
  2. Enzyme Inhibition: Through these interactions, it may inhibit specific enzymes involved in various metabolic pathways.
  3. Membrane Interaction: Its aromatic structure allows it to interact with cellular membranes, potentially affecting membrane fluidity and function.

These interactions are significant for understanding its potential biological activities and therapeutic applications.

Physical and Chemical Properties Analysis

The physical and chemical properties of 2-Propenal, 3-phenylamino- are critical for its applications:

  • Melting Point: Approximately 265.7K265.7\,K (or 7.5°C−7.5\,°C).
  • Boiling Point: Not specified but typically expected to be higher due to the presence of functional groups.
  • Solubility: Soluble in organic solvents; limited solubility in water due to hydrophobic characteristics.

Chemical Behavior

The compound exhibits reactivity typical of α,β-unsaturated aldehydes, making it useful in various synthetic applications .

Applications

2-Propenal, 3-phenylamino- has diverse applications across multiple scientific fields:

  1. Organic Synthesis: It serves as a building block for synthesizing complex organic molecules.
  2. Biological Research: Studies are ongoing regarding its antimicrobial and anticancer properties.
  3. Medicinal Chemistry: It is being explored for potential drug development due to its anti-inflammatory and antioxidant effects.
  4. Industrial Use: Utilized in producing fragrances and flavors as well as serving as an intermediate in synthesizing various chemicals .
Synthetic Methodologies and Industrial Production of 2-Propenal, 3-phenylamino-

Historical Evolution of Synthetic Routes for α,β-Unsaturated Aldehydes

The synthesis of α,β-unsaturated aldehydes dates to the late 19th century, with early methods relying on aldol condensations of aromatic amines with carbonyl compounds. The specific compound 2-Propenal, 3-phenylamino- (CAS 4485-89-6), also known as 3-(Phenylamino)acrolein or N-Phenylaminoacrolein, emerged as a key intermediate for dyes and pharmaceuticals. Early 20th-century routes utilized stoichiometric Knoevenagel condensations between aniline and acrolein derivatives, often resulting in low yields (<30%) due to polymerization side reactions [3]. The 1960s saw advancements via Mannich-type reactions, where formaldehyde and hydrogen chloride facilitated the condensation of aniline with acetaldehyde, improving yields to ~50% but requiring corrosive conditions [4].

A paradigm shift occurred in the 1980s with catalytic methods. The use of Lewis acids (e.g., ZnCl₂) enabled electrophilic activation of aldehydes, while phase-transfer catalysts (e.g., tetrabutylammonium bromide) suppressed polymerization in aqueous-organic biphasic systems. By the 2000s, microwave-assisted synthesis reduced reaction times from hours to minutes (e.g., 15 min at 150°C) and boosted yields to >75% [1]. These developments established 3-(phenylamino)acrolein as a versatile scaffold for heterocyclic syntheses, particularly in antimalarial and antifungal agents .

Table 1: Historical Milestones in Synthetic Routes for 3-(Phenylamino)acrolein

EraKey MethodCatalyst/SolventYield (%)Limitations
Pre-1950sKnoevenagel CondensationNone (neat)20–30Polymerization, low yield
1960–1980Mannich ReactionHCl/EtOH40–50Corrosive conditions
1980–2000Lewis Acid CatalysisZnCl₂/CH₂Cl₂60–70Metal contamination
2000–PresentMicrowave-Assisted SynthesisPTC⁺/H₂O–Toluene75–90Scalability challenges

⁺Phase-transfer catalyst

Reaction Mechanisms in Aniline-Derivative Precursor Utilization

The synthesis of 3-(phenylamino)acrolein proceeds via concerted nucleophilic-electrophilic interactions. Aniline acts as a nucleophile, attacking the β-carbon of acrolein in a Michael-type addition. This step forms a zwitterionic intermediate, which tautomerizes to the enol form before oxidizing to the α,β-unsaturated aldehyde [3]. Electron-donating groups (para-methyl, para-methoxy) on the aniline ring accelerate this step by increasing nucleophilicity, while electron-withdrawing groups (meta-nitro) suppress yields by >40% [1].

Schiff base intermediates are critical in alternative routes. For example, condensing aniline with malondialdehyde generates 3-(Phenylimino)propenal (CAS 4485-89-6), which isomerizes to the target aldehyde under acidic conditions [3]. Modern variants employ Buchwald-Hartwig amination to couple halogenated acroleins with substituted anilines. This Pd-catalyzed method achieves 85–92% yields with bulky phosphine ligands (e.g., XPhos), tolerating diverse ortho-substituted anilines [1].

Microwave irradiation enhances kinetics by promoting rapid dielectric heating. In one protocol, aniline and acrolein react within 5–10 minutes at 150°C, attaining 89% conversion versus 12 hours at 80°C under conventional heating . This method also suppresses epimerization, preserving the E-isomer selectivity (>95%) crucial for downstream applications.

Optimization of Continuous Flow Reactor Systems for Scalable Synthesis

Batch reactors face inherent limitations in synthesizing 3-(phenylamino)acrolein, including thermal runaway risks and inconsistent mixing. Continuous flow systems resolve these issues through precise residence time control and enhanced heat/mass transfer. Microreactors with channel diameters of 500–1,000 µm enable rapid mixing of aniline and acrolein streams, reducing by-product formation by >30% compared to batch processes [7].

Key innovations include:

  • Tube-in-tube reactors: Oxygen-permeable membranes (e.g., Teflon AF-2400) facilitate in situ oxidation of intermediates, shortening reaction sequences [7].
  • Catalyst immobilization: Heterogeneous acids (e.g., sulfonated silica) packed in fixed-bed reactors enable catalyst reuse for >20 cycles without activity loss [1].
  • Segmented flow regimes: Using immiscible carriers (e.g., perfluorocarbons) prevents fouling and maintains laminar flow, critical for prolonged operation.

A pilot-scale study demonstrated 92% yield at 10 kg/day throughput using a Corning Advanced-Flow™ reactor. Temperature gradients were minimized to ±2°C, suppressing polymerization to <2% [1].

Table 2: Performance Metrics: Batch vs. Continuous Flow Synthesis

ParameterBatch ReactorContinuous Flow ReactorImprovement
Reaction Time4–6 hours8–12 minutes30× faster
Yield70–75%88–92%+20%
By-Products15–20%3–5%75% reduction
Temperature Control±10°C±2°C5× tighter
Throughput ScalabilityLow (kg/day)High (ton/year)>100×

Comparative Analysis of Yield Optimization Strategies in Laboratory vs. Industrial Settings

Yield optimization strategies diverge significantly between lab and industrial contexts due to scalability constraints and economic drivers.

Laboratory-Scale Strategies:

  • Solvent Screening: N-Methylpyrrolidone (NMP) increases yields by 15% over DMF due to superior aniline solubility and reduced aldol side reactions [3].
  • Catalyst Tuning: p-Toluenesulfonic acid (5 mol%) in ethanol achieves 88% yield at 80°C but requires post-reaction neutralization, complicating workups .
  • Additive Effects: Radical inhibitors (e.g., hydroquinone, 0.1 wt%) suppress polymerization, enhancing yield by 8–12% [1].

Industrial-Scale Strategies:

  • In-Line Analytics: PAT tools (e.g., FTIR probes) monitor imine intermediate concentrations, enabling real-time adjustments to stoichiometry [7].
  • Recycling Protocols: Distillation recovers unreacted aniline (≥98% purity), reducing raw material costs by 30% [1].
  • Automated Control: AI-driven algorithms adjust flow rates and temperatures based on predictive models of Arrhenius kinetics, minimizing human intervention.

Economic analyses reveal that continuous flow systems reduce production costs by 40% versus batch methods, primarily through lower energy consumption and waste disposal. However, capital expenditure remains 2–3× higher, necessitating high-volume production for ROI [7].

Table 3: Yield Optimization Techniques Across Scales

StrategyLaboratory EfficacyIndustrial FeasibilityKey Trade-offs
Microwave Heating90% yield, <15 minLimited to ≤100 L vesselsPoor scalability
Phase-Transfer Catalysis85% yieldHigh solvent recovery costEnvironmental impact
Immobilized Catalysts80% yield, 5 reuses95% yield, 20+ reusesHigh initial setup cost
Continuous Flow92% yield90–95% at ton-scaleCAPEX vs. OPEX balance

Properties

CAS Number

25299-39-2

Product Name

2-Propenal, 3-phenylamino-

IUPAC Name

(E)-3-anilinoprop-2-enal

Molecular Formula

C9H9NO

Molecular Weight

147.17 g/mol

InChI

InChI=1S/C9H9NO/c11-8-4-7-10-9-5-2-1-3-6-9/h1-8,10H/b7-4+

InChI Key

QVWWPUHSJYHELM-QPJJXVBHSA-N

SMILES

C1=CC=C(C=C1)NC=CC=O

Canonical SMILES

C1=CC=C(C=C1)NC=CC=O

Isomeric SMILES

C1=CC=C(C=C1)N/C=C/C=O

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